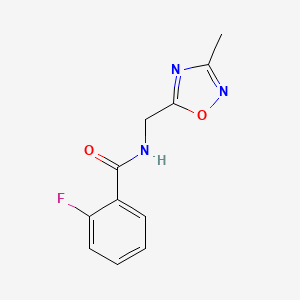![molecular formula C23H15F3N2O2S B2527204 4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 321429-85-0](/img/structure/B2527204.png)
4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential in medicinal chemistry. Benzamide derivatives are often explored for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. They are also investigated for their potential as enzyme inhibitors, which can be crucial in the treatment of various diseases.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of the amide bond between a benzoyl component and an amine. In the context of the provided papers, similar compounds have been synthesized through various methods, including base-catalyzed cyclization , reactions between amines and isothiocyanates , and reduction of corresponding ylides . These methods demonstrate the versatility in synthesizing benzamide derivatives, which can be tailored to introduce different substituents and achieve desired biological properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. The presence of a thiazole ring, as in the compound of interest, is known to contribute to the binding affinity to biological targets due to its heterocyclic nature . Additionally, the introduction of substituents such as trifluoromethoxy groups can affect the compound's lipophilicity and, consequently, its ability to interact with biological membranes and proteins .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, which are essential for their biological function. For instance, the amide bond in benzamides is crucial for their interaction with enzymes and receptors . The presence of substituents like trifluoromethoxy groups can also influence the reactivity of the compound, potentially leading to specific interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. The introduction of different substituents can modulate these properties to optimize the compound's performance in biological systems. For example, the presence of fluorine atoms can increase the compound's metabolic stability and membrane permeability . The solid-state fluorescence and aggregation-induced emission effect (AIEE) of some benzamide derivatives also highlight their potential use in imaging and diagnostic applications .
科学的研究の応用
Synthesis and Material Science Applications
Polymer Synthesis
Research has demonstrated the utility of related benzamide derivatives in the synthesis of polymers with well-defined molecular weights and low polydispersity. A study outlined the chain-growth polycondensation method for creating block copolymers containing aramide with controlled molecular weight, showcasing potential applications in material science and engineering (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Medicinal Chemistry and Biological Activity
Anticancer Properties
Compounds structurally similar to 4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide have been designed and synthesized for their potential anticancer activities. One such study reported the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines, indicating the potential of such compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Agents
Another study synthesized 2-phenylamino-thiazole derivatives, including compounds closely related to the query compound, showing potent antimicrobial activity against various bacterial and fungal strains. This suggests their potential as novel antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Fluorescence and Photophysical Properties
Fluorescent Probes
The synthesis of benzamide derivatives containing thiadiazoles has been explored for their fluorescence characteristics. These compounds, including N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, exhibit excellent photophysical properties, such as large Stokes shifts and aggregation-induced emission effects, making them suitable for use as fluorescent probes (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c24-23(25,26)30-19-12-10-18(11-13-19)27-21(29)16-6-8-17(9-7-16)22-28-20(14-31-22)15-4-2-1-3-5-15/h1-14H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWELLQXXQGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

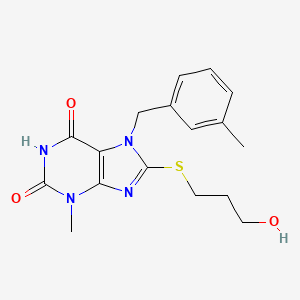
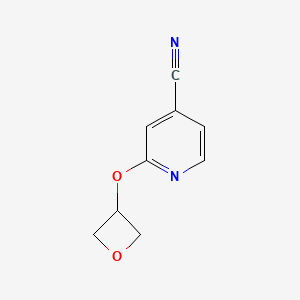
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)
![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
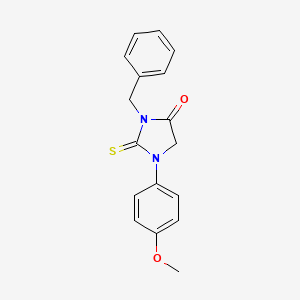
![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)
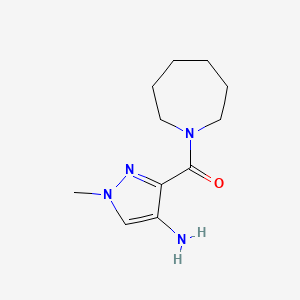
![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)
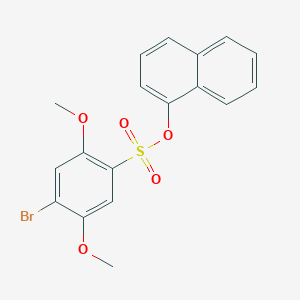
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)
